molecular formula C11H10Cl2N2O4S B021805 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide CAS No. 101064-01-1

5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide

Cat. No. B021805
M. Wt: 337.2 g/mol
InChI Key: AAZVWOXNLSJUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide (DCBT) is a chemical compound that has been widely used in scientific research due to its unique properties. DCBT is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. It has been synthesized using a variety of methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate ion and is involved in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide may alter the pH balance of cells and tissues, leading to changes in physiological processes.

Biochemical And Physiological Effects

5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which may lead to changes in acid-base balance and the regulation of pH in cells and tissues. 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has also been shown to inhibit the release of neurotransmitters by modulating calcium channels. Additionally, 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to protect against oxidative stress in the cardiovascular system.

Advantages And Limitations For Lab Experiments

5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide in lab experiments. Its effects on different physiological processes may be difficult to isolate, and its specificity for certain enzymes or channels may be limited.

Future Directions

There are several future directions for 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide research. One area of interest is the development of 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide derivatives with increased specificity for certain enzymes or channels. Another area of interest is the use of 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide may have potential applications in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Conclusion:
In conclusion, 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is a unique chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has the potential to be a valuable tool for studying various physiological and biochemical processes, and its future applications in the treatment of diseases are promising.

Synthesis Methods

5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been synthesized using a variety of methods, including the reaction of 2-amino-5,7-dichlorobenzothiazole with butanoyl chloride, and the reaction of 2-amino-5,7-dichlorobenzothiazole with butyric anhydride. The yield of 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide synthesis varies depending on the method used, but the purity of the compound can be increased through recrystallization.

Scientific Research Applications

5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been used in scientific research as a tool to study various physiological and biochemical processes. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has also been used to study the role of calcium channels in the modulation of neurotransmitter release. Additionally, 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been used to study the effects of oxidative stress on the cardiovascular system.

properties

CAS RN

101064-01-1

Product Name

5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide

Molecular Formula

C11H10Cl2N2O4S

Molecular Weight

337.2 g/mol

IUPAC Name

4-(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid

InChI

InChI=1S/C11H10Cl2N2O4S/c12-6-4-7(13)11-8(5-6)20(18,19)15-9(14-11)2-1-3-10(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17)

InChI Key

AAZVWOXNLSJUDY-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCCC(=O)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCCC(=O)O)Cl)Cl

Origin of Product

United States

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